Butyl crotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biobased Fuel and Chemical Production

Butyl crotonate holds promise in the development of bio-based fuels and chemicals. Research by Schweitzer et al. (2015) demonstrates the feasibility of using butyl crotonate as an intermediate for producing n-butanol. Through the hydrogenation of n-butyl ester of crotonic acid (which is butyl crotonate), n-butanol can be obtained. N-butanol is a valuable commodity chemical with applications as a fuel (). This process can be integrated with the production of bio-n-butanol from biomass containing poly-3-hydroxybutyrate (P3HB), highlighting butyl crotonate's role in the development of sustainable fuels and chemicals.

Polymer Synthesis and Characterization

Butyl crotonate plays a role in the synthesis and characterization of unique polymers. Research by Matsumoto et al. (1991) explores the anionic polymerization of tert-alkyl crotonates, including butyl crotonate. This process leads to the creation of polymers with properties that can be tailored depending on the specific alkyl groups attached. These polymers exhibit varying resistance to hydrolysis and boast increased glass transition and decomposition temperatures. Additionally, they demonstrate excellent thermal stability, making them potentially valuable materials for various applications ().

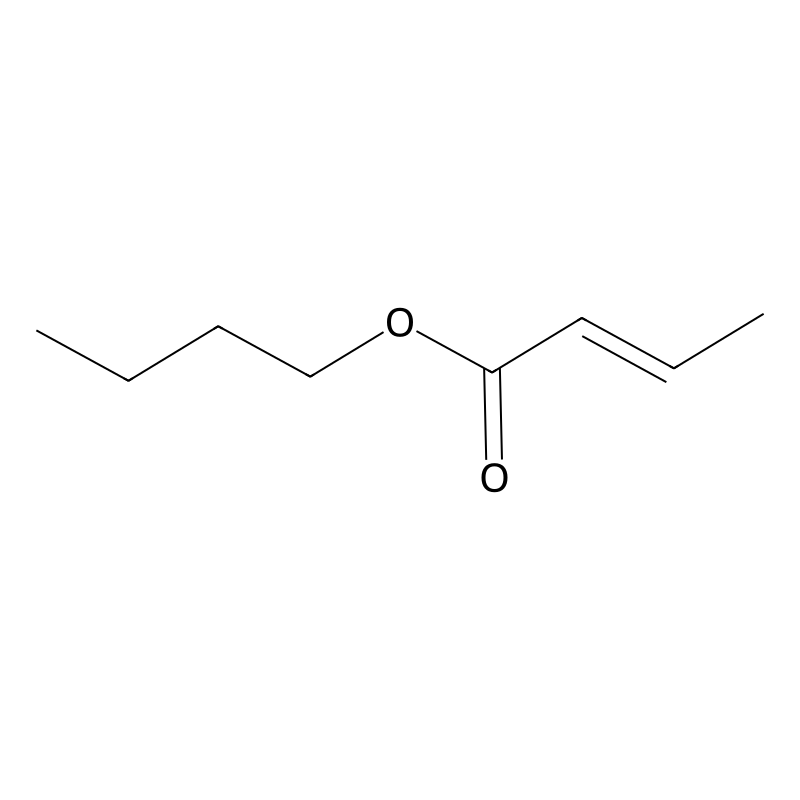

Butyl crotonate is an organic compound with the chemical formula . It is an ester formed from crotonic acid and butanol. This compound appears as a colorless liquid with a fruity odor, making it useful in various applications, particularly in the flavor and fragrance industries. Its structure consists of a butyl group attached to the crotonate moiety, which contributes to its reactivity and utility in organic synthesis.

Another significant reaction involves its use in polymerization processes. For instance, butyl crotonate can undergo anionic polymerization, leading to the formation of polybutyl crotonate, which has applications in materials science .

Butyl crotonate can be synthesized through several methods:

- Esterification: The most common method involves the reaction between crotonic acid and butanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote esterification.

- Lithium Methide Method: A patented method involves preparing lithium tert-butyl alcohol from lithium methide and acetone, followed by a reaction with crotonyl chloride under controlled conditions, resulting in tert-butyl crotonate .

- Reduction of Crotonic Acid Derivatives: Another approach includes reducing derivatives of crotonic acid, which can yield butyl crotonate as a product .

Butyl crotonate has several applications across different industries:

- Flavor and Fragrance: Due to its pleasant fruity aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.

- Polymer Production: It serves as a monomer for polymerization reactions, contributing to the development of specialized materials.

- Solvent: It can act as a solvent in various chemical processes due to its moderate volatility and compatibility with other organic compounds.

Several compounds are structurally similar to butyl crotonate, including:

- Ethyl Crotonate: An ester derived from ethyl alcohol and crotonic acid; it has similar applications but differs in volatility and odor profile.

- Methyl Crotonate: A methyl ester of crotonic acid; it is more volatile than butyl crotonate and is often used in similar applications.

- tert-Butyl Crotonate: A structural isomer that features a tert-butyl group instead of a straight-chain butyl group; it exhibits different reactivity patterns due to steric effects.

| Compound | Formula | Unique Features |

|---|---|---|

| Butyl Crotonate | C8H14O2 | Fruity aroma; used in flavors and fragrances |

| Ethyl Crotonate | C7H12O2 | More volatile; used similarly in flavors |

| Methyl Crotonate | C6H10O2 | Higher volatility; often used in organic synthesis |

| tert-Butyl Crotonate | C8H14O2 | Sterically hindered; different reactivity |

Butyl crotonate's unique combination of properties makes it particularly valuable for specific applications while highlighting the importance of structural variations among similar compounds.